2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide

Description

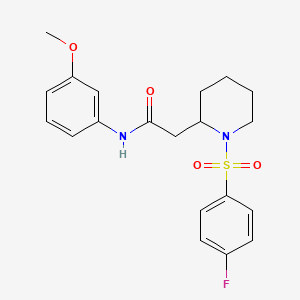

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide features a piperidine ring substituted at the 1-position with a 4-fluorophenylsulfonyl group and at the 2-position with an acetamide moiety linked to a 3-methoxyphenyl group. This structure combines a sulfonamide-functionalized piperidine scaffold with aromatic acetamide substituents, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-27-18-7-4-5-16(13-18)22-20(24)14-17-6-2-3-12-23(17)28(25,26)19-10-8-15(21)9-11-19/h4-5,7-11,13,17H,2-3,6,12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGRZRXTBQDANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Linking the 3-Methoxyphenyl Group: The final step involves coupling the acetamide intermediate with 3-methoxyaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

Reduction: Reduction reactions may target the sulfonyl group or the acetamide moiety.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed depending on the desired substitution.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Reduced forms of the sulfonyl or acetamide groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in synthetic organic chemistry.

Biology

Biologically, the compound may be studied for its interactions with various biomolecules. Its structure suggests potential activity as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide could be explored for therapeutic applications. Its structural features are reminiscent of pharmacophores found in drugs targeting neurological or inflammatory pathways.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl and acetamide groups might facilitate binding to active sites, while the aromatic rings could engage in π-π interactions or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs reported in the literature. Key comparisons include:

Key Observations

Piperidine vs. Piperazine Cores :

- The target compound’s piperidin-2-yl scaffold differs from piperazin-1-yl analogs (e.g., ), which have an additional nitrogen atom. Piperidine’s reduced basicity may alter pharmacokinetics, such as membrane permeability or metabolic stability .

Sulfonyl Group Variations :

- The 4-fluorophenylsulfonyl group in the target compound contrasts with 4-methylphenylsulfonyl (e.g., ) or chlorophenylsulfonyl (e.g., ) groups. Fluorine’s electronegativity may enhance hydrogen-bonding interactions with biological targets compared to methyl or chlorine substituents .

Acetamide Substituent Positioning: The 3-methoxyphenyl group in the target compound is distinct from 4-methoxyphenyl (e.g., ) or 4-fluorophenyl (e.g., ) analogs.

Pharmacological Implications :

- Analogs like UCM924 demonstrate that halogenated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability . The target compound’s 3-methoxyphenyl group may similarly enhance solubility but requires empirical validation.

Biological Activity

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring, a sulfonyl group, and methoxy and fluorophenyl substituents, suggests diverse interactions with biological macromolecules, including enzymes and receptors.

The molecular formula of this compound is C₁₈H₂₆FN₃O₅S, with a molecular weight of approximately 415.5 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆FN₃O₅S |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 898444-99-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:

- Enzyme Inhibition : The sulfonyl group enhances the compound's reactivity, potentially allowing it to inhibit enzymes involved in various biochemical pathways.

- Receptor Modulation : The piperidine ring provides a scaffold that enables binding to neurotransmitter receptors, which could influence neurological activities.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess activity against bacterial and fungal pathogens.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit activity against Gram-positive bacteria and certain fungi.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Neuropharmacological Potential : Given its structural features, it may have implications in treating neurological disorders by modulating neurotransmitter systems.

Case Studies

Several studies have examined the biological effects of compounds related to this compound:

- Study on Antibacterial Activity : A compound structurally similar to this acetamide exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.625 μM, indicating potential effectiveness against resistant strains .

- Anti-inflammatory Assessment : Another study evaluated derivatives for their COX enzyme inhibition, revealing IC50 values ranging from 3.5 to 20 μM for selected compounds, which could provide insights into the anti-inflammatory potential of this acetamide .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps elucidate how modifications in structure influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Enhances lipophilicity and receptor binding |

| Variation in the piperidine substituent | Alters enzyme interaction and specificity |

| Changes in sulfonyl group configuration | Impacts stability and reactivity |

Q & A

Q. Key Considerations :

- Moisture-sensitive steps require anhydrous conditions.

- Monitor reaction progress via TLC or HPLC to avoid byproducts like unreacted sulfonyl chloride or dimerization .

Basic: What spectroscopic and crystallographic methods are used for structural elucidation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituents (e.g., sulfonyl, methoxy, acetamide groups). For example, the 4-fluorophenyl group shows aromatic protons at δ 7.2–7.8 ppm, while the piperidine ring protons appear as multiplet signals at δ 3.0–4.0 ppm .

- 2D NMR (COSY, HSQC) confirms connectivity in complex regions .

- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-acetamide backbone. For example, sulfonyl-oxygen interactions may induce a chair-to-boat conformational shift in the piperidine ring .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~435.14 g/mol) .

Advanced: How can synthetic yield be optimized while minimizing side reactions?

Answer:

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aromatic fragments, improving yield from 40% to >75% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require low temperatures (−20°C) to suppress hydrolysis .

- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve reproducibility by maintaining precise temperature/pH control .

Q. Methodological Fixes :

- Include positive controls (e.g., known kinase inhibitors) to validate assay conditions.

- Use siRNA knockdown to confirm target engagement .

Advanced: How do structural modifications influence bioactivity?

Answer:

SAR studies on analogous compounds reveal:

- Sulfonyl Group : Replacing 4-fluorophenyl with 4-chlorophenyl increases lipophilicity (logP from 2.1 to 2.8), enhancing membrane permeability but reducing solubility .

- Piperidine Substitution : Introducing a methyl group at C3 of piperidine improves binding affinity (ΔG from −8.2 to −9.5 kcal/mol) via hydrophobic interactions .

- Acetamide Linker : Shortening the linker from ethyl to methyl reduces potency (IC₅₀ from 12 nM to 220 nM) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.